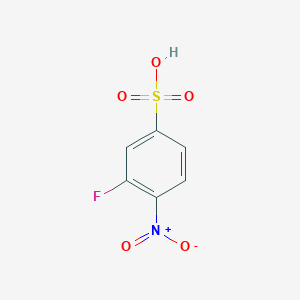

3-Fluoro-4-nitrobenzenesulfonic acid

Description

Contextualization of Fluorinated and Nitrated Aromatic Sulfonic Acids in Modern Chemical Synthesis

The presence of fluorine atoms and nitro groups on an aromatic sulfonic acid framework imparts unique chemical characteristics that are highly sought after in modern chemical synthesis. Fluorine, being the most electronegative element, can significantly influence the electronic properties of the aromatic ring, often enhancing the compound's metabolic stability and binding affinity in biological systems. researchgate.net This has made fluorinated compounds, including fluorinated aromatic sulfonic acids, valuable in the development of pharmaceuticals and agrochemicals. britannica.comacs.org The introduction of fluorine can be achieved through various methods, including electrochemical fluorination. britannica.com

The nitro group, a strong electron-withdrawing group, plays a dual role. It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. libretexts.org This reactivity is instrumental in the synthesis of a wide array of derivatives. Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization, such as in the synthesis of sulfonamides, which are a cornerstone of many chemotherapeutic agents. libretexts.orgnih.gov The combination of a sulfonic acid group, a fluorine atom, and a nitro group on a single benzene (B151609) ring creates a polyfunctionalized system with a rich and diverse chemistry.

Historical Development of Synthetic Methodologies for Benzenesulfonic Acid Derivatives

The synthesis of benzenesulfonic acid derivatives has a long history, with aromatic sulfonation being one of the earliest and most important electrophilic aromatic substitution reactions. wikipedia.org Initially, the process involved heating an aromatic compound with concentrated sulfuric acid. wikipedia.org Over time, more efficient sulfonating agents were developed, including fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO3) in sulfuric acid, and chlorosulfuric acid. wikipedia.orgchemicalbook.com These reagents offered higher yields and allowed for sulfonation under milder conditions.

A significant advancement was the development of methods to control the formation of byproducts, such as diphenyl sulfone. chemcess.com The reversibility of the sulfonation reaction was also recognized and strategically employed. The sulfonic acid group can act as a temporary blocking group, directing subsequent substitutions to specific positions on the aromatic ring before being removed under dilute acidic conditions. libretexts.org This concept of a directing blocking group has been a powerful tool in organic synthesis. libretexts.org Named reactions like the Piria reaction, which involves the treatment of nitrobenzene (B124822) with a metal bisulfite to form an aminosulfonic acid, further expanded the synthetic toolbox for accessing functionalized benzenesulfonic acid derivatives. wikipedia.org Continuous industrial processes, such as the Tyrer sulfonation process, were also developed to improve efficiency and yield on a larger scale. wikipedia.org

Significance of 3-Fluoro-4-nitrobenzenesulfonic Acid as a Precursor in Diverse Synthetic Endeavors

This compound is a key precursor in a variety of synthetic applications due to the distinct reactivity of its functional groups. The presence of the nitro group and the fluorine atom ortho and para to the sulfonic acid group, respectively, makes the aromatic ring susceptible to nucleophilic aromatic substitution, where the fluorine atom can be displaced by a range of nucleophiles. ossila.com This reactivity is fundamental to the synthesis of more complex molecules.

For instance, the related compound, 4-fluoro-3-nitrobenzoic acid, serves as a starting material for the preparation of benzimidazoles, which exhibit antimycobacterial activity, and inhibitors of acetylcholinesterase and butyrylcholinesterase. ossila.comsigmaaldrich.comsigmaaldrich.com Similarly, 3-fluoro-4-nitrophenol, which can be derived from related precursors, is an important intermediate in the synthesis of new antiseptic-germicides and liquid crystal materials. google.com The sulfonic acid group in this compound can be converted into other functional groups, such as a sulfonyl chloride, which is a precursor to sulfonamides. nih.gov The reduction of the nitro group to an amine opens up another avenue for derivatization, for example, through diazotization reactions followed by substitution.

Overview of Research Paradigms and Challenges Associated with Polyfunctionalized Aromatic Systems

The synthesis and manipulation of polyfunctionalized aromatic systems present both opportunities and significant challenges for chemists. A primary challenge lies in achieving regioselectivity—the ability to react at a specific position on the aromatic ring when multiple reactive sites are present. scitechdaily.com The interplay of the electronic and steric effects of different functional groups can lead to complex reaction outcomes. For instance, in electrophilic aromatic substitution reactions, the directing effects of existing substituents must be carefully considered to achieve the desired isomer.

Scope and Objectives of Contemporary Academic Investigations on this compound

Current academic research on this compound and related compounds is focused on several key areas. A primary objective is the development of more efficient and environmentally benign synthetic methods for its preparation. This includes exploring novel catalysts and reaction conditions to improve yields and minimize waste. google.com

A significant portion of research is dedicated to exploring the synthetic utility of this compound as a building block for the synthesis of novel bioactive molecules. nih.gov This involves investigating its reactivity with a wide range of nucleophiles and developing new synthetic transformations of its functional groups. The goal is to create libraries of new compounds that can be screened for potential applications in medicine and materials science. For example, the synthesis of derivatives as potential anti-influenza hemagglutinin inhibitors has been explored. nih.gov

Furthermore, there is an interest in understanding the fundamental chemical and physical properties of this compound and its derivatives through computational and spectroscopic studies. researchgate.net This knowledge is crucial for predicting their reactivity and for designing new molecules with specific desired properties.

Chemical Compound Data

| Property | Value | Source |

| IUPAC Name | 4-fluoro-3-nitrobenzenesulfonic acid | nih.gov |

| Molecular Formula | C6H4FNO5S | nih.gov |

| Molecular Weight | 221.17 g/mol | nih.gov |

| CAS Number | 3888-84-4 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-4-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCAHAXGOGJVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574501 | |

| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86156-94-7 | |

| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Fluoro 4 Nitrobenzenesulfonic Acid and Its Key Precursors

Classical and Established Synthetic Routes

Traditional methods for synthesizing 3-Fluoro-4-nitrobenzenesulfonic acid and its immediate precursors rely on fundamental electrophilic aromatic substitution and functional group transformations. These routes are well-documented and provide reliable access to the target compound.

Direct Sulfonation and Regioselective Control in Fluorinated/Nitrated Benzene (B151609) Systems

The direct sulfonation of a pre-functionalized benzene ring is a primary method for introducing the sulfonic acid group. In the context of this compound, the logical starting material for this approach would be 1-fluoro-2-nitrobenzene (B31998). The outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the fluorine atom and the nitro group.

Directing Effects: The nitro group (-NO₂) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature (-I and -M effects). quora.com The fluorine atom (-F) is also deactivating (due to its -I effect) but is an ortho, para-director because of its +M effect.

Regioselectivity: In 1-fluoro-2-nitrobenzene, the positions on the aromatic ring are influenced as follows:

Position 3: Ortho to fluorine, meta to the nitro group.

Position 4: Para to fluorine (occupied), ortho to the nitro group.

Position 5: Meta to fluorine, meta to the nitro group.

Position 6: Ortho to fluorine, ortho to the nitro group.

The combined directing effects would favor substitution at position 3, which is activated by the fluorine (ortho) and not strongly deactivated by the nitro group (meta). However, the presence of two deactivating groups on the benzene ring makes it significantly less reactive towards electrophilic substitution like sulfonation. quora.com Classical sulfonation conditions, typically involving fuming sulfuric acid (oleum), are required to overcome this deactivation. masterorganicchemistry.com The reaction proceeds by generating a strong electrophile, sulfur trioxide (SO₃), which attacks the electron-poor aromatic ring. libretexts.org

Nitration of Fluoro-substituted Benzenesulfonic Acid Precursors

An alternative strategy involves introducing the nitro group onto a pre-existing fluorinated benzenesulfonic acid derivative. The most direct precursor for this route would be 3-fluorobenzenesulfonic acid or its corresponding sulfonyl chloride.

The nitration of 3-fluorobenzenesulfonyl chloride is a documented pathway. smolecule.com In this reaction, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.org

The regioselectivity of this reaction is determined by the directing effects of the fluoro and sulfonyl chloride groups:

-SO₂Cl group: A meta-director and strongly deactivating.

-F group: An ortho, para-director and deactivating.

Starting with 3-fluorobenzenesulfonyl chloride, the fluorine atom directs the incoming nitro group to positions 2, 4, and 6, while the sulfonyl chloride group directs it to position 5. The formation of 3-fluoro-4-nitrobenzenesulfonyl chloride as the major product indicates that the ortho-directing effect of the fluorine atom to the less sterically hindered position 4 prevails. This positions the nitro group ortho to the fluorine and meta to the sulfonyl chloride group. The resulting sulfonyl chloride can then be hydrolyzed to the desired sulfonic acid.

Recent advancements have shown that trifluoromethanesulfonic acid can catalyze nitration reactions efficiently, even with aqueous nitric acid, offering a potentially milder alternative to the traditional mixed-acid system. organic-chemistry.orggoogle.com

Halogenation Strategies for Nitrobenzenesulfonic Acid Derivatives

Introducing a fluorine atom onto a nitrobenzenesulfonic acid framework represents another synthetic approach. This typically involves a nucleophilic aromatic substitution (SₙAr) reaction, where a different halogen, such as chlorine, is displaced by a fluoride (B91410) ion. The starting material for such a process could be 3-chloro-4-nitrobenzenesulfonic acid.

The success of this SₙAr reaction, often known as the Halex reaction, relies on the activation provided by the electron-withdrawing nitro group. The nitro group, being ortho to the target chloro-substituent, strongly activates the carbon for nucleophilic attack by withdrawing electron density from the ring. This facilitates the displacement of the chloride ion by a fluoride source, such as potassium fluoride (KF). The reaction is often carried out in a polar aprotic solvent.

Transformation from 3-Fluoro-4-nitrobenzenesulfonyl Chloride

One of the most direct and common methods for preparing this compound is through the hydrolysis of its corresponding sulfonyl chloride, 3-Fluoro-4-nitrobenzenesulfonyl chloride. smolecule.com This precursor is a stable, often commercially available solid. nih.govfishersci.ca

The hydrolysis reaction involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group, leading to the displacement of the chloride ion and the formation of the sulfonic acid. smolecule.com While this transformation is straightforward, kinetic studies have shown that the presence of electron-withdrawing substituents, particularly fluorine, on the aromatic ring can decrease the rate of hydrolysis compared to non-fluorinated analogues. smolecule.comrsc.org

The precursor, 3-fluoro-4-nitrobenzenesulfonyl chloride, is itself synthesized via the chlorosulfonation of 1-fluoro-2-nitrobenzene using chlorosulfonic acid. smolecule.com This reaction is an electrophilic aromatic substitution where chlorosulfonic acid acts as the source of the electrophile. smolecule.com

| Precursor | Reagents | Product | Reaction Type |

| 1-Fluoro-2-nitrobenzene | Chlorosulfonic Acid | 3-Fluoro-4-nitrobenzenesulfonyl chloride | Chlorosulfonation |

| 3-Fluoro-4-nitrobenzenesulfonyl chloride | Water (H₂O) | This compound | Hydrolysis |

| 3-Fluorobenzenesulfonyl chloride | Nitric Acid / Sulfuric Acid | 3-Fluoro-4-nitrobenzenesulfonyl chloride | Nitration |

Innovative and Sustainable Synthetic Approaches

Recognizing the hazards and environmental impact associated with classical synthetic methods, research has shifted towards developing more sustainable and greener alternatives.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing.

Sustainable Sulfonation: Traditional sulfonation employs highly corrosive reagents like fuming sulfuric acid or chlorosulfonic acid, generating significant acidic waste. researchgate.netajgreenchem.com Greener alternatives that have been explored include:

Solid Acid Catalysts: The use of reusable, heterogeneous catalysts such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄) with sodium bisulfite offers a more environmentally benign approach. ajgreenchem.com These reactions can be accelerated using solvent-free microwave irradiation, drastically reducing reaction times from hours to minutes. ajgreenchem.com

Sulfite (B76179) Reagents: The use of sodium sulfite in an aqueous medium provides a mild and less hazardous method for the sulfonation of some aromatic halides. rsc.org

Microreactor Technology: Performing sulfonation with sulfur trioxide in a microreactor allows for better temperature control and safer handling of highly reactive reagents, as demonstrated in the sulfonation of p-nitrotoluene. rscspecialitychemicals.org.uk

Sustainable Nitration: The classical use of mixed acid (H₂SO₄/HNO₃) for nitration poses significant safety and environmental risks. libretexts.org Innovative approaches focus on alternative catalytic systems:

Trifluoromethanesulfonic Acid (HOTf) Catalysis: HOTf has emerged as a highly effective catalyst for aromatic nitration, capable of activating commercially available 68% nitric acid. organic-chemistry.org This system allows for facile and controllable nitration under milder conditions, often at room temperature and in shorter reaction times, while minimizing waste. organic-chemistry.orggoogle.com

Catalytic Synthesis Pathways for Enhanced Efficiency and Selectivity

To enhance the efficiency and selectivity of the sulfonation of 1-fluoro-2-nitrobenzene, various catalytic systems can be employed. These catalysts aim to increase the reaction rate and minimize the formation of by-products, such as undesired isomers or sulfones.

One approach involves the use of a sodium tungstate (B81510) catalyst in the sulfonation of nitroaromatic compounds. google.comgoogle.com This method has been shown to significantly reduce the formation of diphenylsulfone dinitro by-products. google.com The reaction is typically carried out by adding sulfur trioxide to the nitroaromatic substrate in the presence of the catalyst at elevated temperatures. google.comgoogle.com

Another catalytic strategy employs a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and sulfuric acid. This combination generates a highly reactive sulfonating agent, trifluoroacetylsulfuric acid or bis(trifluoroacetyl)sulfate, in situ. researchgate.net This method can facilitate the sulfonation of deactivated aromatic rings under milder conditions than traditional methods, potentially leading to higher selectivity and cleaner reaction profiles. researchgate.net

| Catalyst System | Key Advantages | Typical Reaction Conditions |

| Sodium Tungstate/SO₃ | Reduced by-product formation (e.g., sulfones) | Elevated temperatures (80-120°C) |

| H₂SO₄/TFAA | Formation of a highly reactive sulfonating agent, milder conditions | Often performed at or below room temperature |

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. The sulfonation of aromatic compounds is often highly exothermic, and flow reactors provide superior heat and mass transfer compared to traditional batch reactors, mitigating the risk of thermal runaway and improving product quality by minimizing the formation of impurities. dicp.ac.cn

A solvent-free approach using a microreactor has been demonstrated for the sulfonation of nitrobenzene (B124822) with sulfur trioxide, achieving high conversion and yield with a residence time of less than two seconds. dicp.ac.cnresearchgate.net This methodology can be adapted for the synthesis of this compound from 1-fluoro-2-nitrobenzene. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow setup allows for process optimization to maximize yield and purity. researchgate.net

The benefits of employing flow chemistry for this synthesis include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with highly exothermic reactions.

Improved Heat and Mass Transfer: Leads to better temperature control and more uniform reaction conditions.

Increased Efficiency: Shortened reaction times and the potential for higher yields.

Scalability: The process can be readily scaled up by running the reactor for longer periods or by using multiple reactors in parallel.

| Parameter | Advantage in Flow Chemistry |

| Reaction Time | Significantly reduced, often to seconds or minutes |

| Temperature Control | Precise, minimizing local hot spots and by-products |

| Safety | Enhanced due to small reaction volumes |

| Scalability | Linear and predictable scale-up |

Chemoenzymatic or Biocatalytic Routes for Derivatization

Chemoenzymatic and biocatalytic methods present green and highly selective alternatives for the derivatization of this compound. While direct enzymatic synthesis of this specific compound is not widely reported, existing biocatalytic strategies for sulfation and desulfonation can be conceptually applied.

Arylsulfate sulfotransferases (ASSTs) are enzymes that catalyze the transfer of a sulfate (B86663) group from a donor, such as p-nitrophenyl sulfate (pNPS), to a phenolic acceptor. sielc.com These enzymes have been shown to accept a diverse range of phenolic compounds, and it is conceivable that a suitably engineered ASST could catalyze the sulfation of a precursor like 3-fluoro-4-nitrophenol. sielc.comnih.gov This would offer a highly regioselective and environmentally benign route to the target molecule or its derivatives.

Conversely, microbial desulfonation processes exist in nature, where microorganisms utilize organosulfonates as a source of sulfur. google.commdpi.com These pathways involve enzymes that can cleave the carbon-sulfur bond. While typically used for degradation, these enzymatic systems could potentially be harnessed in reverse or modified for synthetic applications, or for the selective removal of a sulfonyl group in the presence of other functionalities.

| Biocatalytic Approach | Potential Application | Key Enzyme Class |

| Biocatalytic Sulfation | Synthesis from a phenolic precursor | Arylsulfate Sulfotransferase (ASST) |

| Biocatalytic Desulfonation | Derivatization by selective removal of the sulfonic acid group | Sulfonatases/Dioxygenases |

Isolation and Purification Strategies in Research-Scale Synthesis

Advanced Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is a principal technique for the isolation and purification of this compound on a research scale. Given the polar and acidic nature of the compound, reversed-phase chromatography is a common choice, often with the addition of ion-pairing reagents or the use of mixed-mode columns to achieve adequate retention and separation from impurities. chemithon.comnih.govresearchgate.net

For preparative HPLC, a C18 column is frequently used. The mobile phase typically consists of an aqueous component (often with an acidic modifier like phosphoric or formic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution is usually necessary to separate the target compound from unreacted starting materials and by-products. rsc.org

Specialized columns, such as those with mixed-mode functionalities (e.g., reversed-phase and anion-exchange), can offer superior separation for highly polar and ionic compounds like sulfonic acids. sielc.comchemithon.comnih.gov These columns can provide better peak shape and retention control.

| Chromatographic Mode | Stationary Phase Example | Mobile Phase Considerations |

| Reversed-Phase | C18, C8 | Acetonitrile/water or Methanol/water with acidic modifier |

| Ion-Pair Reversed-Phase | C18, C8 | Addition of ion-pairing reagents (e.g., tetrabutylammonium) |

| Mixed-Mode | Reversed-phase with anion/cation exchange | Buffer pH and ionic strength are critical for retention |

Optimization of Crystallization and Recrystallization Protocols

Crystallization is a crucial step for the purification of solid this compound. The choice of solvent or solvent system is paramount for obtaining high-purity crystals. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

For aromatic sulfonic acids, polar solvents are generally required. Water is a common solvent for the crystallization of benzenesulfonic acids, often after converting the acid to its sodium salt to facilitate handling and improve crystallization behavior. atamanchemicals.com The free acid can then be regenerated by treatment with a strong acid.

Mixed solvent systems are also highly effective. Common pairs include ethanol (B145695)/water, acetone/water, or a polar solvent like ethanol with a less polar anti-solvent such as hexane (B92381) or toluene. nih.govijpsonline.com The process typically involves dissolving the crude product in a minimal amount of the "good" hot solvent and then slowly adding the "poor" solvent until turbidity is observed, followed by slow cooling to promote the formation of well-defined crystals. A fluorinated mesogen with a sulfonic acid group has been successfully recrystallized from acetone. mdpi.com

| Solvent System | Rationale |

| Water | Good solvent for polar sulfonic acids, often used for the salt form |

| Ethanol/Water | Balances polarity to control solubility for effective crystallization |

| Acetone/Hexane | A polar solvent to dissolve the compound and a non-polar anti-solvent to induce precipitation |

Methodologies for Purity Assessment in Synthetic Studies

A combination of analytical techniques is employed to assess the purity of synthesized this compound and to identify any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. guidechem.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for confirming the structure and identifying fluorine-containing impurities. nih.gov Quantitative ¹⁹F NMR (qNMR) can be used to determine the purity of the compound by integrating the signal of the target molecule against a known internal standard. rsc.orgbwise.krrsc.org ¹H NMR and ¹³C NMR are also used to provide a complete structural characterization.

Capillary Electrophoresis (CE): This technique is well-suited for the analysis of charged species like sulfonic acids and offers high separation efficiency. nih.govresearchgate.net Capillary Zone Electrophoresis (CZE) can be used to separate the target compound from structurally related impurities based on differences in their charge-to-size ratio. mdpi.comnih.gov Coupling CE with mass spectrometry (CE-MS) provides a powerful method for impurity profiling, allowing for the identification of unknown impurities based on their mass-to-charge ratio. ijpsonline.com

High-Performance Liquid Chromatography (HPLC): The same HPLC methods used for purification can be adapted for analytical purity assessment. By using a calibrated detector and appropriate standards, the percentage purity of the main component can be determined, and the relative amounts of any impurities can be quantified.

| Analytical Technique | Information Provided |

| ¹⁹F NMR | Structural confirmation, identification of fluorinated impurities, quantitative purity analysis. nih.govrsc.orgguidechem.combwise.krrsc.org |

| Capillary Electrophoresis (CE) | High-efficiency separation of charged species, impurity profiling. ijpsonline.comnih.govresearchgate.netmdpi.comnih.gov |

| HPLC | Quantitative purity assessment, separation of non-volatile impurities. |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Nitrobenzenesulfonic Acid

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of strongly deactivating groups, particularly ortho and para to a leaving group, is a prerequisite for nucleophilic aromatic substitution on an aromatic ring. wikipedia.orglibretexts.org In 3-fluoro-4-nitrobenzenesulfonic acid, the fluorine atom at the C3 position is ortho to the nitro group at C4 and para to the sulfonic acid group at C1. This arrangement provides substantial electrophilic activation, making the C3 position a prime target for nucleophilic attack. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Mechanistic Elucidation of Nitro Group Displacement

While halides are the most common leaving groups in SNAr reactions, the nitro group can also be displaced under certain conditions. For displacement to occur, the carbon atom to which the nitro group is attached must be activated by other strong electron-withdrawing groups. In the case of this compound, the nitro group is at the C4 position. This position is ortho to the fluorine atom and meta to the sulfonic acid group.

An attacking nucleophile would form a Meisenheimer intermediate. However, the stabilizing effect for an attack at C4 is less pronounced compared to an attack at C3. The powerful resonance-stabilizing effect of the sulfonic acid group cannot be extended to a negative charge developed from an attack at the C4 position (meta). libretexts.org Therefore, displacement of the nitro group is considered a minor or non-favored pathway compared to the displacement of the highly activated fluorine atom.

Investigations into Fluorine Atom Displacement via SNAr

The displacement of the fluorine atom is the predominant SNAr pathway for this compound. The fluorine atom at C3 is exceptionally well-activated for displacement due to the combined electron-withdrawing effects of the ortho-nitro group and the para-sulfonic acid group. libretexts.org These groups effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the reaction. libretexts.org

A wide variety of nucleophiles can displace the fluorine atom, leading to a diverse range of substituted 4-nitrobenzenesulfonic acid derivatives.

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-4-nitrobenzenesulfonic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Methoxy-4-nitrobenzenesulfonic acid |

| Amine | Ammonia (B1221849) (NH₃) | 3-Amino-4-nitrobenzenesulfonic acid |

| Thiolate | Sodium Hydrosulfide (NaSH) | 3-Mercapto-4-nitrobenzenesulfonic acid |

Regioselectivity and Stereoelectronic Effects in SNAr Reactions

Regioselectivity in the SNAr reactions of this compound is dictated by the relative stability of the possible Meisenheimer complex intermediates. The positions ortho and para to strongly electron-withdrawing groups are most activated toward nucleophilic attack because the resulting negative charge can be delocalized onto the activating group(s). libretexts.org

Attack at C3 (Fluorine Displacement): The negative charge in the Meisenheimer intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of both the ortho-nitro group and the para-sulfonic acid group. This dual stabilization makes the intermediate particularly stable and the reaction pathway highly favorable.

Attack at C4 (Nitro Displacement): The negative charge of the intermediate formed upon attack at C4 can be stabilized by the ortho-fluorine atom (a weak effect) but not by the meta-sulfonic acid group via resonance.

This significant difference in intermediate stability ensures that the reaction is highly regioselective, with nucleophiles preferentially attacking the C3 position to displace the fluorine atom.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of a benzene (B151609) ring. masterorganicchemistry.com However, the aromatic ring of this compound is substituted with three powerful electron-withdrawing groups (-F, -NO₂, -SO₃H). These groups strongly deactivate the ring towards electrophilic attack by inductively and/or resonantly pulling electron density away from it. Consequently, the compound is extremely unreactive in typical EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org Forcing such a reaction would require exceptionally harsh conditions that would likely lead to decomposition of the molecule.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group (-NH₂), yielding 4-amino-3-fluorobenzenesulfonic acid. This transformation is a synthetically valuable reaction, as aromatic amines are important intermediates in the synthesis of dyes and pharmaceuticals. evitachem.com A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups and desired chemoselectivity. wikipedia.orgcommonorganicchemistry.com

Common methods include:

Catalytic Hydrogenation: This method involves treating the compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though care must be taken as it can sometimes promote dehalogenation. commonorganicchemistry.com Raney nickel is an alternative that is less prone to causing dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: The reduction can also be achieved using metals in an acidic medium, such as iron powder in acetic or hydrochloric acid (Fe/AcOH or Fe/HCl), or tin(II) chloride (SnCl₂). commonorganicchemistry.comscispace.com These methods are often cost-effective and exhibit good selectivity for the nitro group.

| Reducing System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| H₂ / Pd-C | H₂ (gas), Pd/C catalyst, alcohol or ethyl acetate (B1210297) solvent | High efficiency, clean reaction. commonorganicchemistry.com | Potential for dehalogenation (loss of -F). commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ (gas), Raney Ni catalyst, ethanol (B145695) solvent | Less likely to cause dehalogenation. commonorganicchemistry.com | Requires handling of pyrophoric catalyst. |

| Fe / HCl or AcOH | Iron powder, acidic solvent, reflux | Cost-effective, good for large scale. commonorganicchemistry.com | Can require acidic workup to remove iron salts. |

| SnCl₂ / HCl | Tin(II) chloride dihydrate, HCl, ethanol | Mild conditions, good selectivity. scispace.com | Generates tin-based waste products. |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can offer selectivity in dinitro compounds. commonorganicchemistry.com | Less common for this specific transformation. |

Selective Reduction to Corresponding Amine Derivatives

The selective reduction of the nitro group in this compound to form 3-fluoro-4-aminobenzenesulfonic acid is a key transformation, yielding a valuable intermediate for the synthesis of dyes and pharmaceuticals. The primary challenge in this reaction is to reduce the nitro group without causing dehalogenation (loss of the fluorine atom) or reduction of the sulfonic acid group.

Catalytic hydrogenation is a common method to achieve this selectivity. The process for hydrogenating fluorinated and chlorinated benzenoid nitro compounds with acidic substituents can be improved to yield the corresponding anilines with high purity. google.com By conducting the hydrogenation in the presence of an acidized catalyst, dehalogenation can be significantly inhibited. google.com This method ensures that the desired halogenated anilines are produced in yields exceeding 99.5%, with unwanted dehalogenated byproducts below 0.5%. google.com

Controlled Partial Reductions and Characterization of Intermediates

The reduction of a nitro group to an amine proceeds through several intermediate species, including nitroso and hydroxylamine (B1172632) compounds. Controlling the reduction of this compound to isolate these intermediates is a significant synthetic challenge. The high reactivity of these intermediates makes them difficult to isolate in a stable form.

While specific studies on the controlled partial reduction of this compound are not widely documented, the principles are derived from the broader chemistry of nitroaromatic compounds. Achieving partial reduction typically requires milder reducing agents than those used for complete conversion to the amine, or carefully controlled reaction conditions (temperature, pressure, and reaction time) during catalytic hydrogenation. Characterization of these transient species would rely on spectroscopic methods like NMR and mass spectrometry, often performed on the reaction mixture in situ.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation stands out as an effective method for the reduction of the nitro group on halogenated aromatic compounds bearing acidic functionalities. google.com

Key aspects of these methodologies include:

Catalysts : Noble metal catalysts such as platinum and palladium, often supported on carbon, are highly effective. google.com

Reaction Medium : The reaction is typically conducted in an acidic medium to prevent dehalogenation. google.com Acids with a pKa value of 5 or less, including hydrochloric acid, phosphoric acid, hydrobromic acid, and glacial acetic acid, have been successfully used. google.comgoogle.com An amount of acid equivalent to the catalyst on a molar basis is introduced into the hydrogenation mixture. google.com

Conditions : The hydrogenation is generally carried out using gaseous hydrogen at pressures below 100 p.s.i. google.com The reaction proceeds until the theoretical amount of hydrogen (3 moles per mole of nitro compound) is absorbed. google.com

This approach has been demonstrated in the hydrogenation of p-nitrophenol, where using an acidic medium allows for high yields of the corresponding p-aminophenol. google.com The resulting product, a substituted aniline (B41778), is often obtained in high purity. google.com

Derivatization and Functionalization of the Sulfonic Acid Moiety

The sulfonic acid group of this compound is a versatile functional handle for further molecular elaboration. It can be converted into more reactive intermediates like sulfonyl chlorides, which are precursors to sulfonamides and sulfonate esters.

Synthesis of Sulfonyl Halides (e.g., 3-Fluoro-4-nitrobenzenesulfonyl chloride)

The most common sulfonyl halide derived from this compound is 3-fluoro-4-nitrobenzenesulfonyl chloride. nih.gov This compound is a critical intermediate for introducing the 3-fluoro-4-nitrophenylsulfonyl group into other molecules.

There are several established methods for its synthesis:

Chlorination of the Sulfonic Acid : This involves treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). smolecule.com The hydrolysis of the target sulfonyl chloride back to the sulfonic acid is a potential side reaction that must be controlled. smolecule.com

Chlorosulfonation of 3-Fluoronitrobenzene : A more direct route involves the reaction of 3-fluoronitrobenzene with chlorosulfonic acid (ClSO₃H). smolecule.com This is an electrophilic aromatic substitution where chlorosulfonic acid acts as both the sulfonating agent and the chlorine source. smolecule.com

Oxidative Cleavage of Thioethers : A two-step procedure can be employed where difluoronitrobenzenes are first reacted with a thiol (like phenylmethanethiol) to form a thioether, which is then subjected to oxidative cleavage with chlorine to yield the sulfonyl chloride. researchgate.net

The synthesis of the related 3-nitrobenzenesulfonyl chloride has been achieved in high yield (96.3%) by reacting nitrobenzene (B124822) with chlorosulfonic acid, followed by treatment with thionyl chloride.

Table 1: Selected Synthesis Methods for Arylsulfonyl Chlorides

| Target Compound | Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzenesulfonyl chloride | Nitrobenzene | 1. Chlorosulfonic acid 2. Thionyl chloride | 1. 112°C 2. 70°C | 96.3% | |

| 3-Fluoro-4-nitrobenzenesulfonyl chloride | This compound | Thionyl chloride or Phosphorus pentachloride | - | - | smolecule.com |

| 3-Fluoro-2-nitrobenzenesulfonyl chloride | Difluoronitrobenzene derivative | 1. Phenylmethanethiol 2. Chlorine | Two-step procedure | Good | researchgate.net |

Formation of Sulfonamides and Sulfonate Esters

3-Fluoro-4-nitrobenzenesulfonyl chloride readily undergoes nucleophilic substitution reactions with amines and alcohols to produce the corresponding sulfonamides and sulfonate esters. smolecule.com These reactions are fundamental in medicinal chemistry and materials science.

Sulfonamide Formation : The reaction of the sulfonyl chloride with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, yields stable sulfonamides. The p-nitrobenzenesulfonyl (nosyl) group is a well-established protecting group for amines due to its stability in both strong acids and bases. guidechem.com The reaction is often carried out in solvents like dichloromethane (B109758) under basic conditions. guidechem.com For example, 4-nitrobenzenesulfonyl chloride reacts with ammonia water to produce 4-nitrobenzenesulfonamide.

Sulfonate Ester Formation : Similarly, reaction with alcohols or phenols affords sulfonate esters. smolecule.com The strong electron-withdrawing nature of the nitro group makes the resulting sulfonate ester a good leaving group, enhancing its utility in subsequent substitution reactions. guidechem.com Recent research has also explored pentafluorophenyl (PFP) sulfonate esters as stable and useful alternatives to sulfonyl chlorides for synthesizing functionalized sulfonamides via aminolysis. ucl.ac.uk

Table 2: Representative Reactions of Arylsulfonyl Chlorides

| Reactant | Nucleophile | Product Type | Example Reaction | Reference |

|---|---|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | Ammonia water | Sulfonamide | Stirred at room temperature for 3 hours to yield 4-nitrobenzenesulfonamide. | |

| p-Nitrobenzenesulfonyl chloride | Alkyl/Aryl amines | Sulfonamide (N-protected) | Carried out in dichloromethane under alkaline conditions. | guidechem.com |

| p-Nitrobenzenesulfonyl chloride | Alcohols | Sulfonate Ester | Reacts in high yield to produce p-nitrobenzene sulfonate. | guidechem.com |

| 3-Fluoro-4-nitrobenzenesulfonyl chloride | Amines or Alcohols | Sulfonamide or Sulfonate Ester | General nucleophilic substitution. | smolecule.com |

Anhydride (B1165640) and Salt Formation for Synthetic Applications

Anhydride Formation : Sulfonic acids can form anhydrides, typically by dehydration or by reacting a sulfonyl chloride with a sulfonic acid salt. While specific examples for this compound are scarce, the general synthesis of acid anhydrides can be achieved by reacting an acid halide with a carboxylic acid or its salt. youtube.com Processes for producing fluorocarboxylic acid anhydrides have been developed, for instance, by reacting ketene (B1206846) with trifluoroacetic acid to form a mixed anhydride, which then undergoes reactive distillation. google.com Some boronic acid compounds are also noted to exist with varying amounts of their corresponding anhydride. calpaclab.com

Salt Formation : As a strong acid, this compound readily forms stable salts with bases. The sodium salt of the related 3-nitrobenzenesulfonic acid is a common commercial product, prepared by treating the sulfonic acid solution with sodium chloride. sigmaaldrich.com The resulting salt precipitates from the solution and can be isolated by filtration. These salts are often crystalline, water-soluble solids that are easier to handle and store than the parent sulfonic acid. They serve as valuable, stable precursors in various synthetic applications, such as in the preparation of the corresponding sulfonyl chloride by reaction with phosphorus oxychloride. google.comgoogle.com

Metal-Catalyzed Coupling Reactions and Other Cross-Coupling Strategies

The presence of both a fluorine atom and a nitro group on the benzene ring of this compound suggests its potential as a substrate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex aromatic systems.

Coupling Reactions Involving Fluorine or Nitro Functionalities

The carbon-fluorine bond in aryl fluorides is generally strong, making its activation in cross-coupling reactions challenging. However, advancements in catalyst design have enabled the use of fluoroarenes as coupling partners. For this compound, the fluorine atom, positioned ortho to the sulfonic acid group and meta to the strongly electron-withdrawing nitro group, could be susceptible to nucleophilic aromatic substitution (SNAr) reactions. While not a direct metal-catalyzed coupling, SNAr pathways can be facilitated by transition metals.

More likely is the involvement of the nitro group in coupling reactions. The nitro group can serve as a leaving group in certain palladium- and nickel-catalyzed cross-coupling reactions, providing an alternative to traditional organohalide electrophiles. Research on nitroarenes has shown that they can undergo various transformations, including Suzuki, Stille, and Sonogashira couplings, although specific examples utilizing this compound are not readily found. The general mechanism for such couplings involves the oxidative addition of the C-NO2 bond to a low-valent metal center.

Furthermore, the nitro group can be reduced to an amino group. This transformation opens up a plethora of subsequent functionalization possibilities, including diazotization followed by Sandmeyer-type reactions or direct C-N bond forming cross-coupling reactions.

Palladium-Catalyzed Transformations for Aromatic Diversification

Palladium catalysts are exceptionally versatile for the functionalization of aromatic rings. While direct C-F or C-S bond activation of this compound by palladium is conceivable under specific conditions, a more probable route for diversification involves the transformation of the sulfonic acid or nitro group.

The sulfonic acid moiety could potentially be converted to a sulfonyl chloride (SO2Cl). The corresponding 3-fluoro-4-nitrobenzenesulfonyl chloride is a known compound. This derivative can then participate in reactions like the Suzuki coupling, where the sulfonyl chloride acts as the electrophilic partner.

A more common strategy would be the palladium-catalyzed reduction of the nitro group to an amine. The resulting 3-fluoro-4-aminobenzenesulfonic acid could then undergo a variety of palladium-catalyzed cross-coupling reactions. For instance, the amino group could be converted to a triflate or a diazonium salt, which are excellent leaving groups in Suzuki, Heck, and other palladium-catalyzed transformations, allowing for the introduction of a wide range of substituents.

Below is a table summarizing potential palladium-catalyzed reactions for the diversification of the this compound scaffold, based on the reactivity of its functional groups.

| Precursor Functional Group | Transformation | Potential Coupling Reaction | Resulting Functionality |

| Nitro (-NO2) | Reduction to Amine (-NH2) | Diazotization then Suzuki/Heck/Sonogashira | Aryl, Vinyl, Alkynyl |

| Nitro (-NO2) | Direct C-NO2 Coupling | Suzuki, Stille | Aryl, Stannane |

| Sulfonic Acid (-SO3H) | Conversion to Sulfonyl Chloride (-SO2Cl) | Suzuki-Miyaura Coupling | Aryl |

| Fluorine (-F) | Nucleophilic Aromatic Substitution | Buchwald-Hartwig Amination | Amine |

Acid-Base Equilibrium Studies and Protonation Effects on Reactivity

Detailed experimental studies on the acid-base equilibrium of this compound, including its specific pKa value, are not widely reported. However, its acidity can be estimated based on the electronic effects of its substituents.

Benzenesulfonic acid is a strong acid, with a pKa around -2.8. The presence of electron-withdrawing groups on the aromatic ring increases the acidity of the sulfonic acid proton. Both the fluorine atom and the nitro group are strongly electron-withdrawing through inductive and resonance effects. The nitro group, in particular, is one of the most powerful electron-withdrawing groups. Therefore, it is expected that this compound is a very strong acid, likely with a pKa value significantly lower than that of benzenesulfonic acid itself.

The state of protonation of the sulfonic acid group would have a profound effect on the reactivity of the molecule. In its deprotonated sulfonate form (SO3-), the molecule is anionic. This negative charge would influence the electron density of the aromatic ring and could affect the regioselectivity and rate of electrophilic or nucleophilic aromatic substitution reactions. For instance, the anionic sulfonate group would be deactivating towards electrophilic substitution.

The table below provides a qualitative summary of the expected effects of the substituents on the acidity of the sulfonic acid group.

| Compound | Substituents | Expected Effect on Acidity | Estimated pKa |

| Benzenesulfonic Acid | None | Baseline | ~ -2.8 |

| 4-Nitrobenzenesulfonic Acid | -NO2 (para) | Increased Acidity | < -2.8 |

| 3-Fluorobenzenesulfonic Acid | -F (meta) | Increased Acidity | < -2.8 |

| This compound | -F (meta), -NO2 (para) | Significantly Increased Acidity | << -2.8 |

Applications in Advanced Organic Synthesis and Materials Science Research

3-Fluoro-4-nitrobenzenesulfonic Acid as a Precursor for Complex Organic Molecules

The inherent reactivity of this compound makes it an important starting material for the synthesis of elaborate organic molecules. The electron-withdrawing nature of the nitro and sulfonic acid groups activates the aromatic ring for nucleophilic aromatic substitution (SNA_r) at the fluorine-bearing carbon. Concurrently, the nitro group itself can be readily transformed into other functionalities, primarily an amino group, which opens up a vast array of subsequent chemical reactions.

Building Blocks for Heterocyclic Systems Synthesis

This compound serves as a potent building block for constructing various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. The synthesis of these systems often relies on a sequence of reactions targeting the compound's functional groups. A typical synthetic route involves the nucleophilic displacement of the activated fluorine atom by a dinucleophile, followed by a cyclization step that incorporates the nitro group (often after reduction to an amine).

For instance, related fluoronitrobenzenesulfonyl derivatives are utilized in sequential functionalization to create complex molecules. researchgate.net The general principle involves an initial SNA_r reaction, followed by reduction of the nitro group to an aniline (B41778) derivative. This new amino group can then undergo intramolecular or intermolecular cyclization to form nitrogen-containing heterocycles such as benzimidazoles, quinolines, or benzothiazoles, depending on the nature of the nucleophile and subsequent reagents used.

Intermediates for Advanced Aromatic Scaffolds

The compound is an ideal intermediate for creating advanced, highly substituted aromatic scaffolds. The differential reactivity of its functional groups allows for a programmed sequence of modifications. The fluorine atom is susceptible to nucleophilic substitution, the nitro group can be reduced to an amine or serve as a directing group, and the sulfonic acid group can be used to confer solubility or be replaced in certain high-temperature reactions.

Research on isomeric fluoronitrobenzenesulfonyl chlorides, which are direct derivatives, demonstrates their utility in preparing previously inaccessible building blocks. researchgate.net These intermediates can undergo a series of transformations, such as:

Nucleophilic Aromatic Substitution (SNA_r): Reaction with O-, N-, or S-nucleophiles to replace the fluorine atom.

Reduction: Conversion of the nitro group to an amine, which can then be diazotized or acylated.

Sulfonamide Formation: The sulfonic acid (or its chloride) can react with amines to form stable sulfonamides, a common moiety in medicinal chemistry.

This step-by-step functionalization provides access to a wide range of polysubstituted benzene (B151609) derivatives that are otherwise difficult to synthesize.

Role in Convergent and Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy that aims to create a library of structurally diverse compounds from a common starting material. wikipedia.orgnih.gov this compound, with its multiple reactive sites, is an exemplary substrate for such strategies. By carefully selecting reaction conditions, different functional groups can be targeted independently, leading to a variety of products from a single precursor.

A divergent approach starting with this molecule could proceed as follows:

Path A: Initial reaction at the fluorine position via SNA_r, followed by various modifications of the nitro and sulfonic acid groups.

Path B: Initial reduction of the nitro group to an amine, followed by reactions of the amine and subsequent substitution of the fluorine.

Path C: Conversion of the sulfonic acid to a sulfonamide or sulfonyl ester, followed by manipulation of the other two sites.

This methodology allows for the rapid generation of molecular diversity, which is highly valuable in drug discovery and materials science for screening and identifying compounds with desired properties. wikipedia.org In contrast, a convergent synthesis would involve preparing different substituted fragments separately and then combining them, where a derivative of this compound could serve as one of the key fragments.

Utilization in Functional Material Science

The unique combination of a sulfonic acid group, a reactive nitro group, and a fluoro-substituted aromatic ring makes this compound and its derivatives attractive for applications in materials science.

Monomer or Polymer Precursor in Macromolecular Chemistry

This compound can be utilized as a monomer or a precursor to monomers in the synthesis of specialty polymers. The sulfonic acid group is particularly significant as it can impart ion-exchange properties and proton conductivity to polymers. Sulfonated polymers are critical components in proton-exchange membranes (PEMs) for fuel cells.

While direct polymerization of this compound is less common, it can be chemically modified to create a polymerizable monomer. For example, the reactive sites could be used to attach a vinyl or other polymerizable group. An isomer, 4-fluoro-3-nitrobenzenesulfonic acid, has been noted for its potential in developing specialty chemicals and polymers due to its unique reactivity. evitachem.com The presence of the nitro and fluoro groups also offers sites for post-polymerization modification, allowing for the fine-tuning of the final material's properties.

Table 1: Potential Polymer Applications

| Polymer Type | Role of this compound Moiety | Potential Application |

|---|---|---|

| Sulfonated Aromatic Polymers | Provides sulfonic acid groups for proton transport. | Proton-Exchange Membranes (PEMs) for Fuel Cells |

| Functional Polyethers | Incorporated into the polymer backbone via nucleophilic substitution of the fluorine. | High-Performance Thermoplastics |

| Modified Resins | Grafted onto a polymer backbone for post-functionalization via the nitro group. | Ion-Exchange Resins, Chromatographic Media |

Intermediate in the Synthesis of Organic Dyes and Pigments

Aromatic nitro compounds are foundational in the dye industry, primarily as precursors to the corresponding anilines. The synthesis of many azo dyes, a major class of synthetic colorants, begins with the reduction of a nitroaromatic compound.

The synthetic route to a dye using this compound would typically involve:

Reduction: The nitro group is reduced to an amine to form 4-amino-3-fluorobenzenesulfonic acid.

Diazotization: The resulting primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The highly reactive diazonium salt is then coupled with an electron-rich aromatic compound (a coupling component, such as a phenol (B47542) or an aniline derivative) to form the final azo dye.

The sulfonic acid group is a common feature in water-soluble dyes, enhancing their applicability in textile dyeing and printing inks. The fluorine atom may also modulate the final color (bathochromic or hypsochromic shift) and improve the lightfastness of the dye. The compound is related to 3-fluoro-4-nitrobenzoic acid, which is recognized as a building block for various chemical syntheses. cymitquimica.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-nitrobenzenesulfonic acid |

| 3-Fluoro-4-nitrobenzenesulfonyl chloride |

| Fluoronitrobenzenesulfonyl chlorides |

| 4-Amino-3-fluorobenzenesulfonic acid |

| 3-Fluoro-4-nitrobenzoic acid |

| Benzimidazoles |

| Quinolines |

| Benzothiazoles |

| Sodium nitrite |

| Phenol |

Application in Optoelectronic and Electronic Material Development

While direct applications of this compound in optoelectronics are not extensively documented in mainstream literature, the functional groups present on the molecule are characteristic of precursors used in the synthesis of advanced materials. For instance, related compounds like sulfonated polymers are crucial in the development of polymer electrolytes for batteries. Spiro-twisted benzoxazine (B1645224) derivatives, which can be incorporated into polymer electrolyte membranes, are synthesized using catalysts such as methanesulfonic acid to create materials with high free volume and inhibited crystallinity, essential properties for efficient ion transport in all-solid-state lithium batteries. govinfo.gov

Furthermore, isomers and related structures, such as 2-Carboxy-5-nitrobenzenesulfonic acid potassium salt, have been noted for their use in preparing semiconductor materials and electronic components. This suggests a potential, if not yet fully realized, role for this compound as a monomer or modifying agent in the creation of sulfonated polymers for electronic applications. The development of conjugated polymers for optoelectronic devices often relies on versatile building blocks that can be functionalized to tune electronic properties and processability. wikipedia.org

Role in Catalyst Development and Ligand Synthesis

The reactivity of this compound allows for its use as a foundational structure in the development of both metal-free organocatalysts and sophisticated ligands for metal-catalyzed reactions.

Design of Sulfonic Acid-Based Organocatalysts

Benzenesulfonic acid and its derivatives are recognized as effective and greener alternatives to corrosive mineral acids like sulfuric acid in various chemical transformations. ossila.com They function as strong Brønsted acid catalysts in reactions such as esterification and transesterification. ossila.com Although direct catalytic use of this compound is not widely reported, its structural features—strong acidity from the sulfonic acid group, modified by the electron-withdrawing fluoro and nitro groups—make it a candidate for a highly acidic organocatalyst. The general principle involves using the sulfonic acid moiety to protonate substrates, thereby activating them for subsequent reaction. The reversibility of the sulfonation reaction also allows the sulfonic acid group to be used as a protecting group or a meta-director in electrophilic aromatic substitutions. researchgate.net

Ligand Scaffolds for Metal-Catalyzed Reactions

A key synthetic transformation enables this compound to serve as a precursor for ligand synthesis: the reduction of the nitro group to an amine. This reaction would yield 3-fluoro-4-aminobenzenesulfonic acid, a molecule equipped with a coordinating amino group. This amino derivative can then act as a ligand itself or be further elaborated into more complex chelating structures for transition metal complexes.

This strategy is supported by research on analogous compounds. For example, 4-fluoro-3-nitrobenzoic acid is a known precursor for synthesizing benzimidazoles, which are important scaffolds in medicinal chemistry and can act as ligands for metal ions. nih.gov The resulting amino group from the reduction is nucleophilic and can participate in a variety of bond-forming reactions to create intricate ligand architectures. nih.gov Metal complexes incorporating ligands derived from Schiff bases, aminobenzoic acids, and other versatile building blocks have broad applications in catalysis and biomedical fields, highlighting the potential of derivatives of this compound in coordination chemistry. harvard.edunih.gov

Applications in Surfactant and Detergent Chemistry (Academic Perspectives)

From a theoretical standpoint, this compound possesses the classic amphiphilic structure of an anionic surfactant: a polar, water-soluble sulfonic acid head group and a less polar (hydrophobic) fluoronitrobenzene tail. Fluorinated surfactants are known for their distinct properties, including high thermal stability, chemical resistance, and the ability to significantly lower surface tension at low concentrations. hereon.denih.gov

| Surfactant Class | Key Structural Features | Characteristic Properties | Common Analytical Methods |

|---|---|---|---|

| Anionic Sulfonates (e.g., DBSA) | Aromatic ring with alkyl chain, Sulfonic acid head | Good detergency, Forms micelles in water | Tensiometry (for CMC), Small-Angle Neutron Scattering (SANS) |

| Fluorinated Surfactants | Per- or poly-fluorinated hydrophobic tail | High surface activity, Oleophobic and hydrophobic, Thermally and chemically stable | Tensiometry, Chromatography |

| This compound (Predicted) | Fluoronitrobenzene tail, Sulfonic acid head | Expected to be surface-active, Anionic character | (Not experimentally reported) |

Exploration in Other Specialized Chemical Research Areas (e.g., radiochemistry)

One of the most promising and well-documented research applications of this compound and its derivatives is in the field of radiochemistry, specifically for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The key to this application is the presence of the nitro group, which can serve as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction.

The aromatic ring of the compound is "activated" by the electron-withdrawing nature of the nitro group and the sulfonic acid group. This activation facilitates the displacement of the nitro group by the radioactive isotope Fluorine-18 ([¹⁸F]F⁻). hereon.de This method is a cornerstone of modern radiochemistry for creating ¹⁸F-labeled aryl fluorides, which are integral components of many PET tracers used for clinical diagnosis and biomedical research. nih.gov While high temperatures are sometimes required, the SNAr reaction on activated aromatic rings, including those with nitro leaving groups, is a well-established and efficient method for introducing Fluorine-18 into complex molecules. ossila.com The resulting ¹⁸F-labeled sulfonic acid derivative could then be investigated as a potential PET probe itself or used in further synthetic steps.

Advanced Analytical and Spectroscopic Methodologies for Research on 3 Fluoro 4 Nitrobenzenesulfonic Acid Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Structural Elucidation

Solution-phase NMR spectroscopy is a uniquely powerful tool for mechanistic analysis, offering non-destructive and quantitative data on a wide range of atomic nuclei. nih.gov Its application is fundamental in studying the transformations of 3-Fluoro-4-nitrobenzenesulfonic acid.

High-resolution, one-dimensional NMR spectroscopy allows for the detailed investigation of molecular structure and the monitoring of chemical reactions in real-time. For this compound, three key nuclei provide complementary information: ¹H, ¹³C, and ¹⁹F.

¹H NMR: Proton NMR is used to observe the hydrogen atoms on the aromatic ring. Changes in their chemical shifts and coupling patterns can indicate substitution reactions or other structural modifications to the benzene (B151609) ring.

¹³C NMR: Carbon NMR provides a detailed map of the carbon skeleton. While less sensitive than ¹H NMR, it offers a wider chemical shift range, often resolving ambiguities present in the proton spectrum. The chemical shifts of the carbon atoms directly bonded to the fluorine, nitro, and sulfonic acid groups are particularly diagnostic of electronic changes during a reaction.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and specific technique. researchgate.net The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in strong signals. researchgate.netnih.gov Its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for tracking reactions at or near the fluorine-substituted position. researchgate.net This technique is valuable for the quantitative analysis of fluorinated compounds without extensive sample preparation. nih.govnih.gov

Mechanistic studies often involve acquiring NMR spectra at various time points during a reaction to track the disappearance of starting materials and the appearance of products, allowing for kinetic analysis. nih.goved.ac.uk

Table 1: Representative Estimated NMR Data for this compound Note: Exact chemical shifts are dependent on the solvent and experimental conditions. These values are estimated based on data for structurally similar compounds.

| Nucleus | Atom Position | Estimated Chemical Shift (ppm) | Multiplicity |

| ¹H | H-2 | 8.2 - 8.4 | Doublet of doublets (dd) |

| H-5 | 7.5 - 7.7 | Triplet of doublets (td) | |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | |

| ¹³C | C-1 (C-SO₃H) | 140 - 142 | Singlet |

| C-2 (C-H) | 128 - 130 | Singlet | |

| C-3 (C-F) | 158 - 162 | Doublet (¹JCF) | |

| C-4 (C-NO₂) | 145 - 148 | Singlet | |

| C-5 (C-H) | 120 - 122 | Doublet (²JCF) | |

| C-6 (C-H) | 125 - 127 | Doublet (³JCF) | |

| ¹⁹F | F-3 | -110 to -115 | Multiplet |

When reaction mixtures or final products have complex structures, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are employed to resolve these complexities by correlating signals from different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, helping to identify adjacent protons in the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a clear assignment of ¹H-¹³C one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton, especially for connecting fragments across quaternary (non-protonated) carbons, such as C-1, C-3, and C-4 in the parent molecule.

¹⁹F-Based 2D NMR: For fluorinated compounds, heteronuclear experiments involving ¹⁹F, such as ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HSQC/HMBC, can be particularly powerful for unambiguously assigning atoms within the fluorinated moiety and determining the structure of complex fluorinated products. researchgate.neted.ac.uk

Mass Spectrometry (MS) for Reaction Mixture Analysis and Intermediate Identification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides crucial information about the molecular weight and elemental composition of analytes. purdue.edu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound from its measured mass. uci.edu For transformations of this compound, HRMS is critical for:

Confirming the identity of the final products by matching the experimental mass with the calculated theoretical mass.

Identifying unknown byproducts or reaction intermediates by proposing elemental formulas for observed masses.

The molecular formula for this compound is C₆H₄FNO₅S. nih.gov

Table 2: Calculated Exact Masses for Potential Ions of this compound

| Ion Formula | Ion Type | Calculated Exact Mass (Da) |

| [C₆H₄FNO₅S] | Molecular Ion [M] | 220.97942 |

| [C₆H₃FNO₅S]⁻ | Deprotonated Ion [M-H]⁻ | 219.97164 |

| [C₆H₅FNO₅S]⁺ | Protonated Ion [M+H]⁺ | 221.98719 |

| [C₆H₄FNNaO₅S]⁺ | Sodium Adduct [M+Na]⁺ | 242.96914 |

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex reaction mixtures containing starting materials, intermediates, products, and byproducts. waters.commdpi.com In the context of this compound research, LC-MS is used to:

Monitor reaction progress by quantifying the concentration of reactants and products over time.

Separate and identify components in a crude reaction mixture without prior purification. researchgate.net

Detect and tentatively identify transient intermediates that may be present at very low concentrations. durham.ac.uk

Different ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used depending on the polarity and thermal stability of the analytes. nih.gov ESI is commonly used for polar compounds like sulfonic acids.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a sample.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is particularly sensitive to polar bonds. In studies of this compound, IR can be used to monitor key functional groups. For instance, the strong, characteristic absorptions of the sulfonic acid (-SO₃H) and nitro (-NO₂) groups are easily identified. nih.govrsc.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and provides complementary information to IR. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. nih.govnih.gov

Changes in the position, intensity, or shape of vibrational bands can indicate that a reaction has occurred, providing evidence for the transformation of specific functional groups. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound Note: Frequencies are approximate and can vary based on the physical state and molecular environment.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Sulfonic Acid (-SO₃H) | O-H stretch | 2800 - 3200 (broad) | IR |

| S=O asymmetric stretch | 1340 - 1350 | IR, Raman | |

| S=O symmetric stretch | 1150 - 1165 | IR, Raman | |

| Nitro (-NO₂) | Asymmetric stretch | 1520 - 1560 | IR, Raman |

| Symmetric stretch | 1345 - 1385 | IR, Raman | |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| C=C stretch | 1450 - 1600 | IR, Raman | |

| Carbon-Fluorine | C-F stretch | 1100 - 1250 | IR |

X-ray Crystallography for Absolute Structural Characterization of Key Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. sigmaaldrich.comnih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For key derivatives of this compound, single-crystal X-ray diffraction analysis can provide unambiguous structural proof, which is essential for understanding structure-activity relationships.

For example, in the crystal structure of a related compound, N-(4-chlorophenylsulfonyl)-4-fluorobenzamide monohydrate, X-ray analysis revealed the dihedral angle between the two aromatic rings and detailed the extensive network of N-H···O and O-H···O hydrogen bonds that stabilize the crystal structure. nih.govnih.gov Similarly, for a derivative of this compound, such as 4-amino-3-fluorobenzenesulfonamide, X-ray crystallography would confirm the connectivity of the atoms and reveal how the molecules pack in the solid state, including any intermolecular hydrogen bonds involving the amino and sulfonamide groups. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data for a Hypothetical Derivative (e.g., a Sulfonamide)

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell | Orthorhombic |

| Space Group | The symmetry of the crystal | Pbcn |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | a = 9.7, b = 9.6, c = 18.4; α=β=γ=90° |

| Key Bond Length (C-S) | Distance between carbon and sulfur atoms | ~1.77 Å |

| Key Bond Angle (O-S-O) | Angle between two oxygen atoms and sulfur | ~119° |

| Hydrogen Bond (N-H···O) | Distance and angle of key interaction | ~2.9 Å, ~170° |

This table is interactive and presents hypothetical but realistic crystallographic data based on related structures. researchgate.net

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them vital for monitoring the progress of a reaction and assessing the purity of the final product.

Both GC and HPLC are powerful tools for process optimization in the synthesis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing non-volatile compounds like sulfonic acids. ajol.info A reversed-phase HPLC method can be developed to separate the starting material, intermediates, and the final product. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of products can be quantified. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Purity assessment of the final product is also performed using a validated HPLC method, where the area of the main peak is compared to the areas of any impurity peaks. ekb.eg

Gas Chromatography (GC): GC is typically used for volatile compounds. While this compound itself is not suitable for GC analysis due to its low volatility and high polarity, more volatile derivatives or potential byproducts could be monitored by this technique, often after a derivatization step to increase their volatility.

Table 4: Exemplar HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table is interactive and outlines a typical HPLC method for analyzing benzenesulfonic acid derivatives. sielc.commdpi.com

If a synthetic pathway involving this compound leads to a chiral product (a molecule that is non-superimposable on its mirror image), it is often necessary to separate the two enantiomers. Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to achieve this separation. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) of a stereoselective reaction, which is a measure of the purity of one enantiomer over the other. The development of axially chiral sulfonic acids has demonstrated the utility of chiral resolution techniques in this class of compounds. sielc.com

Advanced Spectrophotometric Methods for Reaction Kinetics and Product Quantification (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple yet powerful technique for studying reaction kinetics and for product quantification, particularly when the reactants or products have a strong chromophore. The nitroaromatic system in this compound absorbs UV light, making this technique highly suitable for monitoring reactions where this group is transformed. researchgate.netresearchgate.net

By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. For example, in a reaction where the nitro group is reduced, the characteristic absorbance of the nitroaromatic compound will decrease. According to the Beer-Lambert law, this change in absorbance is directly proportional to the change in concentration. Plotting concentration versus time allows for the determination of the reaction rate and order. This method is valuable for studying the efficiency of different catalysts or reaction conditions.